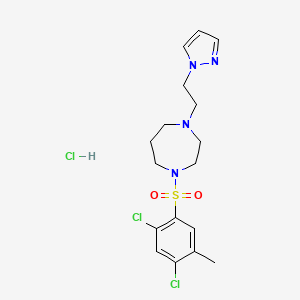
3,3,4-Trimetilpentano-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4-Trimethylpentane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is used in various chemical processes and has applications in different scientific fields.
Aplicaciones Científicas De Investigación
3,3,4-Trimethylpentane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
This compound is a branched hydrocarbon, and like other hydrocarbons, it may interact with various biological molecules depending on its specific structure and properties .
Mode of Action
As a branched hydrocarbon, it may interact with its targets through hydrophobic interactions, influencing their structure and function .
Biochemical Pathways
It’s known that it can react with chlorides under light exposure to form chlorinated derivatives . It can also react with nitric oxide and hydroxyl radicals to produce various compounds including acetaldehyde, acetone, and 3-methylbutanone .
Pharmacokinetics
It’s known that similar branched hydrocarbons tend to accumulate mainly in body fat .
Result of Action
Similar branched hydrocarbons can cause irritation and central nervous system depression .
Action Environment
The action, efficacy, and stability of 3,3,4-Trimethylpentane-1,4-diol can be influenced by various environmental factors. For instance, light exposure can trigger its reaction with chlorides . Moreover, its use in long-life materials with low release rate, such as flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment, can lead to its release into the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3,4-Trimethylpentane-1,4-diol can be synthesized through several methods. One common method involves the reaction of 1,5-pentanediol with trimethylacetylene under specific conditions . Another method includes the hydroxylation of alkenes followed by reduction .
Industrial Production Methods
In industrial settings, the production of 3,3,4-Trimethylpentane-1,4-diol often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4-Trimethylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentane-1,3-diol: Another branched diol with similar properties but different structural arrangement.
2,2,4-Trimethylpentane: An isomer of octane used as a standard in octane rating.
3,3,4-Trimethylpentane: A related hydrocarbon with similar branching but lacking hydroxyl groups.
Uniqueness
3,3,4-Trimethylpentane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and branching, which gives it distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
3,3,4-trimethylpentane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2,5-6-9)8(3,4)10/h9-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKRMZQGLKDGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2362217.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)
![1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362221.png)

![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)

![n-{4h,5h,6h,7h-Pyrazolo[1,5-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2362228.png)


![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2362236.png)
![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)
![2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2362239.png)

